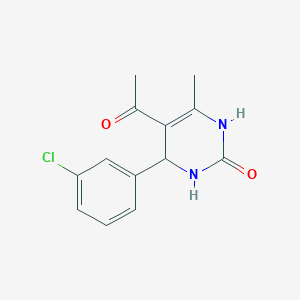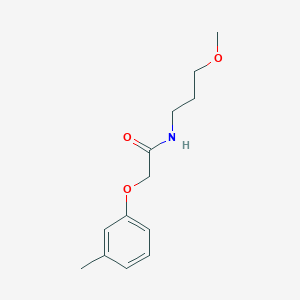
N-(2-benzoyl-4-chlorophenyl)-2-chloro-3-phenylacrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-benzoyl-4-chlorophenyl)-2-chloro-3-phenylacrylamide, also known as BCPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. BCPA is a member of the acrylamide family of compounds, which are known for their diverse range of biological activities.
作用机制
The mechanism of action of N-(2-benzoyl-4-chlorophenyl)-2-chloro-3-phenylacrylamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in the development and progression of disease. N-(2-benzoyl-4-chlorophenyl)-2-chloro-3-phenylacrylamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. N-(2-benzoyl-4-chlorophenyl)-2-chloro-3-phenylacrylamide has also been shown to inhibit the activity of the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
N-(2-benzoyl-4-chlorophenyl)-2-chloro-3-phenylacrylamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death), and inhibit angiogenesis (the growth of new blood vessels). N-(2-benzoyl-4-chlorophenyl)-2-chloro-3-phenylacrylamide has also been shown to exhibit anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.
实验室实验的优点和局限性
N-(2-benzoyl-4-chlorophenyl)-2-chloro-3-phenylacrylamide has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. N-(2-benzoyl-4-chlorophenyl)-2-chloro-3-phenylacrylamide has been extensively studied, and its biological activities are well characterized. However, there are also limitations to the use of N-(2-benzoyl-4-chlorophenyl)-2-chloro-3-phenylacrylamide in lab experiments. It is a toxic compound that must be handled with care, and its effects on non-target cells and tissues are not fully understood.
未来方向
There are several future directions for research on N-(2-benzoyl-4-chlorophenyl)-2-chloro-3-phenylacrylamide. One area of research is the development of novel drugs based on the structure of N-(2-benzoyl-4-chlorophenyl)-2-chloro-3-phenylacrylamide for the treatment of various diseases. Another area of research is the elucidation of the molecular mechanisms underlying the biological activities of N-(2-benzoyl-4-chlorophenyl)-2-chloro-3-phenylacrylamide. Further studies are needed to determine the effects of N-(2-benzoyl-4-chlorophenyl)-2-chloro-3-phenylacrylamide on non-target cells and tissues, as well as its potential toxicity in vivo. Overall, N-(2-benzoyl-4-chlorophenyl)-2-chloro-3-phenylacrylamide is a promising compound that has the potential to be developed into a novel therapeutic agent for the treatment of various diseases.
合成方法
The synthesis of N-(2-benzoyl-4-chlorophenyl)-2-chloro-3-phenylacrylamide involves the reaction of 2-chloro-3-phenylacryloyl chloride with 2-amino-4-chlorobenzophenone in the presence of a base such as triethylamine. The reaction proceeds via an acylation process, resulting in the formation of N-(2-benzoyl-4-chlorophenyl)-2-chloro-3-phenylacrylamide as a white crystalline solid. The purity and yield of N-(2-benzoyl-4-chlorophenyl)-2-chloro-3-phenylacrylamide can be improved by recrystallization from a suitable solvent.
科学研究应用
N-(2-benzoyl-4-chlorophenyl)-2-chloro-3-phenylacrylamide has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. N-(2-benzoyl-4-chlorophenyl)-2-chloro-3-phenylacrylamide has been used in the development of novel drugs for the treatment of various diseases, including cancer, arthritis, and Alzheimer's disease.
属性
IUPAC Name |
(E)-N-(2-benzoyl-4-chlorophenyl)-2-chloro-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15Cl2NO2/c23-17-11-12-20(18(14-17)21(26)16-9-5-2-6-10-16)25-22(27)19(24)13-15-7-3-1-4-8-15/h1-14H,(H,25,27)/b19-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTWOTDWAQWFBEW-CPNJWEJPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(\C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3)/Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,6-diphenyl-2-propyl-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5138472.png)
![2-bromo-6-methoxy-4-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol](/img/structure/B5138483.png)
![17-(4-iodophenyl)-1,8-dimethyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5138489.png)
![2-(3,4-dimethoxyphenyl)-4,4,5,8-tetramethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B5138492.png)

![N-(5-{[2-(2-naphthyl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide](/img/structure/B5138507.png)
![(3aS*,5S*,9aS*)-2-(3-chlorobenzyl)-5-(3,5-dimethoxyphenyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5138515.png)
![N-{1-[1-(2,5-dimethoxybenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide](/img/structure/B5138522.png)

![N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide](/img/structure/B5138531.png)
![4-(4-methoxyphenyl)-1,7-dimethyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5138536.png)
![3-[(4-bromo-3-chlorophenyl)amino]-5-phenyl-2-cyclohexen-1-one](/img/structure/B5138542.png)
![5-[3-(2-furyl)-2-methyl-2-propen-1-ylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5138549.png)
![N-ethyl-1-[2-(4-morpholinyl)ethyl]-6-oxo-N-[2-(1H-pyrazol-1-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B5138562.png)